6-Bromo-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The structure of this compound consists of a fused imidazole and pyridine ring system with a bromine atom at the 6th position and a methoxy group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with α-bromoketones. One common method is the condensation reaction under microwave irradiation, which is solvent- and catalyst-free, making it an environmentally friendly approach . The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction:
Radical Reactions: Functionalization via radical reactions is also possible, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Catalysts: Such as transition metals for radical reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-5-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antiviral, antibacterial, anticancer, and antifungal properties.
Material Science: The compound’s structural characteristics make it useful in developing new materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridines are known to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, and regulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methoxy group at the 5th position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-5-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)2-3-7-10-4-5-11(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDQPDIOVZJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=NC=CN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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